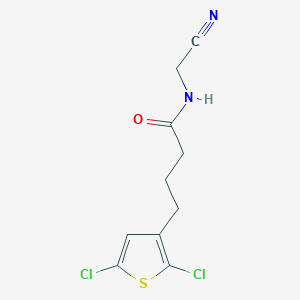

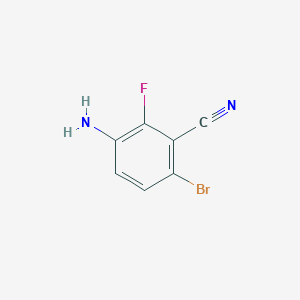

![molecular formula C16H17N5O4 B2722096 3-(1-(2-(1H-benzo[d][1,2,3]triazol-1-yl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione CAS No. 2034275-28-8](/img/structure/B2722096.png)

3-(1-(2-(1H-benzo[d][1,2,3]triazol-1-yl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-(1-(2-(1H-benzo[d][1,2,3]triazol-1-yl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione” is a complex organic molecule that contains several functional groups and rings, including a 1,2,3-triazole ring, a piperidine ring, and an oxazolidine-2,4-dione group. The 1,2,3-triazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms . Piperidine is a common organic compound that consists of a six-membered ring containing five carbon atoms and one nitrogen atom . Oxazolidine-2,4-dione is a type of oxazolidine, a five-membered ring compound containing three carbon atoms, one oxygen atom, and one nitrogen atom .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The 1,2,3-triazole ring can be synthesized through a copper-catalyzed click reaction of azides with alkynes . The piperidine ring and the oxazolidine-2,4-dione group would likely be introduced in separate steps, possibly through reactions with appropriate precursors .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. Techniques such as nuclear magnetic resonance (NMR) and mass spectrometry would likely be used to confirm the structure of the synthesized compound .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of several different functional groups means that it could potentially undergo a variety of reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would need to be determined experimentally .Aplicaciones Científicas De Investigación

Synthesis Techniques

- Synthesis of Oxazolidines and Thiazolidines : Research demonstrates methods for preparing 2-Aryl-4-(ethoxycarbonyl)oxazolidines and thiazolidines from α-amino acid ethyl esters. These compounds undergo cyclization, giving rise to bicyclic compounds like 5,6,7,8-tetrahydro-1H,3H-pyrrolo[1,2-c]oxazole (or thiazole)-1,3-diones (Badr et al., 1981).

- Electrooxidative Cyclization : A method for synthesizing novel 2-aryl-1,3-oxazinane and 2-aryl-1,3-oxazolidine derivatives from N-benzyl-2-piperidineethanols and N-benzyl-2-piperidinemethanols using electrooxidative methods in methanol has been developed. This approach significantly increases the yields of cyclized compounds (Okimoto et al., 2012).

Chemical Properties and Applications

- Hypoglycemic Agents : Certain benzyloxazolidine-2,4-diones with oxazole-based side chains have been identified as potent hypoglycemic agents, particularly when incorporating a benzofuran structural element. These compounds demonstrate significantly enhanced in vivo potency, indicating their potential as therapeutic agents (Dow et al., 1991).

- Antimicrobial Activity : Novel 2-((4-(2H-benzo[d][1,2,3]triazol-2-yl)piperidin-1-yl)methyl)-5-substituted phenyl-1,3,4-oxadiazoles have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds exhibit significant antibacterial activity and moderate antifungal activity, underscoring their potential in developing new antimicrobial agents (Vankadari et al., 2013).

Material Science Applications

- Polymerization Reactions : The synthesis of polyureas through microwave-assisted rapid polycondensation reactions of 4-(4'-acetamidophenyl)-1,2,4-triazolidine-3,5-dione with diisocyanates has been reported. These novel polyureas, characterized by their inherent viscosity, IR, 1H-NMR, elemental analysis, and thermogravimetric analysis, offer insights into the development of new materials with potential applications in various industries (Mallakpour & Rafiee, 2004).

Mecanismo De Acción

Target of Action

Compounds with a similar structure, such as 1,2,3-triazole derivatives, have been reported to exhibit myriad of biological activities, including antibacterial, antimalarial, and antiviral activities .

Mode of Action

It’s known that the n1 and n2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This suggests that the compound might interact with its targets by forming bonds at the active sites of the target enzymes.

Pharmacokinetics

The drug-likeness of a similar compound was investigated by predicting its pharmacokinetic properties . This suggests that the compound might have favorable pharmacokinetic properties, but further studies would be needed to confirm this.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-[1-[2-(benzotriazol-1-yl)acetyl]piperidin-4-yl]-1,3-oxazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O4/c22-14(9-20-13-4-2-1-3-12(13)17-18-20)19-7-5-11(6-8-19)21-15(23)10-25-16(21)24/h1-4,11H,5-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOQWAPZOHGLARS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)COC2=O)C(=O)CN3C4=CC=CC=C4N=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

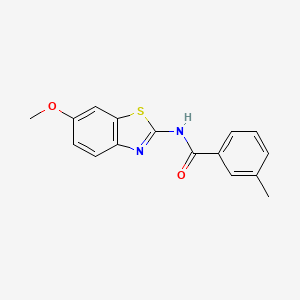

![ethyl 2-[1-methyl-2,4-dioxo-8-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purin-3-yl]acetate](/img/structure/B2722018.png)

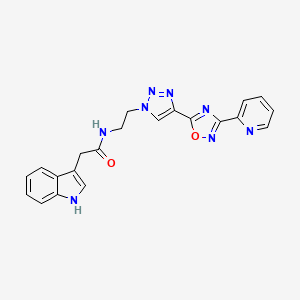

![3-((4-Nitrophenyl)thio)-2-phenylimidazo[1,2-a]pyrimidine](/img/structure/B2722019.png)

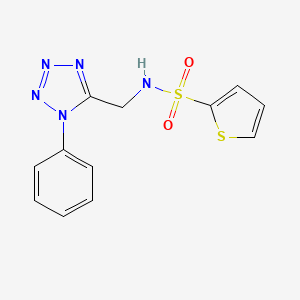

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide](/img/structure/B2722022.png)

![1-{3-[4-(Adamantan-1-yl)phenoxy]-2-hydroxypropyl}-1,4-dimethylpiperidin-1-ium iodide](/img/structure/B2722024.png)

![2,6-difluoro-N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzamide](/img/structure/B2722029.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-6-ethoxypyrimidine-4-carboxamide](/img/structure/B2722031.png)

![(3-Methylphenyl)-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone](/img/structure/B2722033.png)

![2-[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2722035.png)